1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a hydroxy-methylbenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy-methylbenzoyl group and the carbonitrile group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 3,3-dimethylpiperidine-2-amine.
Substitution: Various substituted benzoyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzaldehyde: Shares the hydroxy-methylbenzoyl group but lacks the piperidine and carbonitrile groups.
3,3-Dimethylpiperidine: Contains the piperidine ring but lacks the hydroxy-methylbenzoyl and carbonitrile groups.
4-Hydroxy-2-quinolones: Similar in having a hydroxy group and aromatic ring but differ in the overall structure and functional groups.
Uniqueness
1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-6-12(13(19)9-11)15(20)18-8-4-7-16(2,3)14(18)10-17/h5-6,9,14,19H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPZKPMXRTQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2C#N)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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